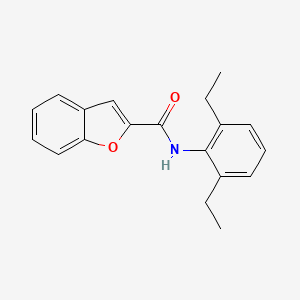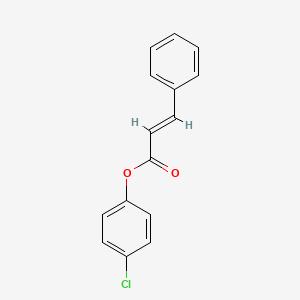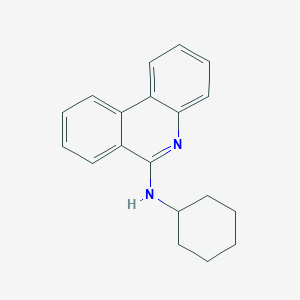![molecular formula C12H19BrN2O B5667428 N-[(5-bromo-2-furyl)methyl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5667428.png)
N-[(5-bromo-2-furyl)methyl]-N,1-dimethyl-4-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-bromo-2-furyl)methyl]-N,1-dimethyl-4-piperidinamine, also known as Brucine, is a natural alkaloid compound found in the seeds of Strychnos nux-vomica. It has been widely studied in scientific research for its potential therapeutic effects on various diseases.
Mécanisme D'action
N-[(5-bromo-2-furyl)methyl]-N,1-dimethyl-4-piperidinamine exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of protein kinase C, which is involved in the growth and proliferation of cancer cells. It also modulates the activity of the NMDA receptor, which is involved in learning and memory. Additionally, it has been shown to modulate the activity of various enzymes involved in the production of reactive oxygen species, which are implicated in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce oxidative stress and inflammation in the brain, which is implicated in the pathogenesis of neurodegenerative diseases. It also has anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been shown to have analgesic and antipyretic effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(5-bromo-2-furyl)methyl]-N,1-dimethyl-4-piperidinamine has several advantages for lab experiments. It is readily available and relatively inexpensive. It also has a well-established synthesis method and has been extensively studied for its therapeutic effects. However, it has some limitations, including its low solubility in water and the potential for toxicity at high doses.
Orientations Futures
There are several future directions for the study of N-[(5-bromo-2-furyl)methyl]-N,1-dimethyl-4-piperidinamine. One potential area of research is the development of novel analogs with improved therapeutic properties. Another area of research is the investigation of its potential therapeutic effects on other diseases, such as multiple sclerosis and Huntington's disease. Additionally, the development of new delivery methods, such as nanoparticles, could improve the bioavailability and efficacy of this compound.
Méthodes De Synthèse
N-[(5-bromo-2-furyl)methyl]-N,1-dimethyl-4-piperidinamine can be synthesized from strychnine, which is also found in Strychnos nux-vomica. The synthesis involves the oxidation of strychnine to form 5,6-dihydro-strychnine, which is then brominated to form 5-bromo-6,7-dihydro-strychnine. This compound is then subjected to reductive amination to form this compound.
Applications De Recherche Scientifique
N-[(5-bromo-2-furyl)methyl]-N,1-dimethyl-4-piperidinamine has been studied for its potential therapeutic effects on various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N,1-dimethylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2O/c1-14-7-5-10(6-8-14)15(2)9-11-3-4-12(13)16-11/h3-4,10H,5-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOLCTVQARDCSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-ethyl-8-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5667351.png)
![2-{(3R*,4R*)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl}-2-oxo-N-phenylacetamide](/img/structure/B5667356.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B5667364.png)
![4-[(2-methyl-1-benzofuran-5-yl)carbonyl]thiomorpholine](/img/structure/B5667368.png)

![N-({1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methyl)-1-naphthamide](/img/structure/B5667414.png)
![2-methoxy-3-({3-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5667422.png)




![1-[(2,4-dichlorophenoxy)acetyl]azepane](/img/structure/B5667447.png)
![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[3-(3-thienyl)propanoyl]piperidin-3-yl}propanoic acid](/img/structure/B5667457.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}propanamide](/img/structure/B5667464.png)
